molecular formula C16H20N2OS B12235468 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide

Cat. No.: B12235468
M. Wt: 288.4 g/mol
InChI Key: PPCDKEUHSJNNNA-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide is a complex organic compound that features a benzothiophene moiety, a dimethylamino group, and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H20N2OS/c1-18(2)14(9-17-16(19)11-7-8-11)13-10-20-15-6-4-3-5-12(13)15/h3-6,10-11,14H,7-9H2,1-2H3,(H,17,19)

InChI Key

PPCDKEUHSJNNNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1CC1)C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products Formed

    Oxidation: Oxidized benzothiophene derivatives

    Reduction: Reduced benzothiophene derivatives

    Substitution: Substituted benzothiophene derivatives

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide is unique due to its combination of a benzothiophene core with a cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

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